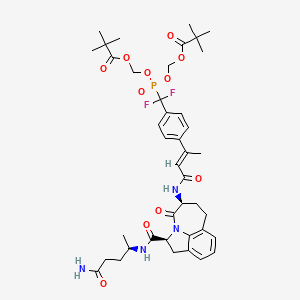

Peptidomimetic analog 3

Description

Properties

Molecular Formula |

C41H53F2N4O11P |

|---|---|

Molecular Weight |

846.8 g/mol |

IUPAC Name |

[[[4-[(E)-4-[[(2S,11S)-2-[[(2R)-5-amino-5-oxopentan-2-yl]carbamoyl]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-11-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C41H53F2N4O11P/c1-24(26-13-16-29(17-14-26)41(42,43)59(54,57-22-55-37(52)39(3,4)5)58-23-56-38(53)40(6,7)8)20-33(49)46-30-18-15-27-10-9-11-28-21-31(47(34(27)28)36(30)51)35(50)45-25(2)12-19-32(44)48/h9-11,13-14,16-17,20,25,30-31H,12,15,18-19,21-23H2,1-8H3,(H2,44,48)(H,45,50)(H,46,49)/b24-20+/t25-,30+,31+/m1/s1 |

InChI Key |

FPJJYMKTWVMUCU-GCFVZNOFSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)N)NC(=O)[C@@H]1CC2=CC=CC3=C2N1C(=O)[C@H](CC3)NC(=O)/C=C(\C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

Canonical SMILES |

CC(CCC(=O)N)NC(=O)C1CC2=CC=CC3=C2N1C(=O)C(CC3)NC(=O)C=C(C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Design Principles and Methodologies for Peptidomimetic Analog 3

Mimicry of Native Peptide Conformation and Biological Function

The design of Peptidomimetic Analog 3 is fundamentally based on emulating the key features of the p53 α-helix that are critical for its binding to MDM2.

The interaction between p53 and MDM2 is characterized by a "three-finger" pharmacophore model. nih.gov This model is defined by the spatial arrangement of three key hydrophobic amino acid residues from the p53 α-helix: Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26). nih.govfrontiersin.orgrsc.org These residues insert into corresponding hydrophobic pockets on the MDM2 surface, accounting for a significant portion of the binding energy. nih.govnih.gov

The design of this compound, therefore, focuses on creating a scaffold that presents chemical moieties with similar steric and electronic properties to these three side chains, arranged in the correct three-dimensional orientation to fit into the MDM2 binding cleft. nih.govacs.org Computational modeling and pharmacophore mapping are crucial tools in this process, helping to define the precise distances and angles between the key interactive groups. nih.govacs.orgpku.edu.cn Some studies have also proposed an extended four-point pharmacophore model, suggesting that certain small molecules can induce order in the intrinsically disordered N-terminus of MDM2, creating an additional binding site to target. nih.gov

Table 1: Key Pharmacophore Features for p53-MDM2 Inhibition

| p53 Residue | Mimetic Moiety in Inhibitors | Interaction with MDM2 Pocket |

|---|---|---|

| Phe19 | Arylethyl ether, isopropoxy group | Occupies the Phe19 pocket |

| Trp23 | Chloro-substituted phenyl rings, oxindole (B195798) group | Fits into the deep Trp23 pocket; indole (B1671886) NH can form a hydrogen bond |

| Leu26 | Chloro-substituted phenyl rings | Binds to the Leu26 pocket |

This table summarizes the key amino acid residues of p53 that are crucial for the interaction with MDM2 and the chemical groups often used in peptidomimetics to mimic them.

The native p53 peptide binds to MDM2 in an α-helical conformation. plos.org Therefore, a primary strategy in the development of this compound is to create molecules that either are pre-organized into an α-helix or can readily adopt this conformation upon binding. Various approaches have been employed to achieve this:

α-Helix Mimics : These are scaffolds designed to project side chains in a similar spatial arrangement to an α-helix. plos.orgaacrjournals.org Examples include arylamide oligomers and oligo-oxopiperazine scaffolds. plos.orggoogle.com Sulfono-γ-AApeptides have also been rationally designed to mimic the p53 α-helix and have shown potent inhibition of the p53-MDM2 interaction. nih.govacs.orgnih.gov

β-Turn and β-Hairpin Mimics : Interestingly, it is not always necessary to perfectly replicate the α-helical backbone. Some successful inhibitors utilize β-turn or β-hairpin structures. aacrjournals.orgmdpi.com For instance, a cyclic peptide incorporating a D-Pro-L-Pro dimer can induce a β-hairpin turn that positions the critical side chains in a manner that effectively mimics the α-helical presentation. mdpi.com This demonstrates the principle that the precise spatial display of the pharmacophore is more critical than the exact nature of the secondary structure.

Strategies for Introducing Conformational Constraints in this compound

To enhance binding affinity, selectivity, and metabolic stability, it is often necessary to reduce the conformational flexibility of the peptidomimetic. This is achieved by introducing structural constraints.

Macrocyclization is a powerful strategy to pre-organize a peptide or peptidomimetic into its bioactive conformation. frontiersin.orgnih.gov

Peptide Stapling : This technique involves creating a covalent linkage between two amino acid side chains, effectively "stapling" the peptide into an α-helical conformation. thno.orgresearchgate.net All-hydrocarbon stapling, using a ruthenium-catalyzed ring-closing metathesis (RCM) reaction between two alkenyl amino acids, is a widely used method. thno.orgmdpi.com This has been successfully applied to create potent inhibitors of the p53-MDM2/MDMX interaction, such as ATSP-7041 and ALRN-6924. thno.orgmdpi.comnih.gov The staple itself can also contribute to binding by forming hydrophobic interactions with the target protein. nih.gov

Ring-Closing Metathesis (RCM) : RCM is a versatile reaction for creating macrocycles and is not limited to all-hydrocarbon staples. rsc.orgacs.orgnih.gov It has been used to synthesize a variety of macrocyclic peptidomimetics, including those based on Ugi four-component reaction products, to generate novel inhibitors of the p53-MDM2 interaction. nih.govacs.org

Other Cyclization Chemistries : A variety of other chemical reactions can be used for macrocyclization, including lactam formation (amide bond), disulfide bond formation, and thioether formation. nih.gov

Table 2: Comparison of Macrocyclization Techniques

| Technique | Description | Key Features |

|---|---|---|

| Peptide Stapling (Hydrocarbon) | Covalent linkage of two alkenyl amino acid side chains via RCM. | Stabilizes α-helix, improves cell permeability and proteolytic resistance. |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic compound through the reaction of two terminal alkenes. | Versatile, compatible with various functional groups, can be done in solution or on solid phase. |

| Lactam Cyclization | Formation of an amide bond between the N-terminus and C-terminus, or between side chains. | Common method for head-to-tail or side-chain-to-side-chain cyclization. |

| Disulfide Cyclization | Formation of a disulfide bridge between two cysteine residues. | A classic method for introducing conformational constraints. |

This table provides an overview of common macrocyclization techniques used in the design of peptidomimetics.

Another way to limit the conformational freedom of a peptidomimetic is to incorporate unnatural amino acids that have restricted rotation around their backbone bonds. google.com Examples include N-methylated amino acids and α,α-disubstituted amino acids. google.com These modified amino acids can help to favor a specific backbone conformation, such as a turn or a helix, thereby reducing the entropic penalty of binding to the target protein.

Backbone Modifications for this compound

Modifying the peptide backbone is a key strategy to create peptidomimetics with improved "drug-like" properties, such as resistance to enzymatic degradation and enhanced cell permeability. frontiersin.org

Amide Bond Isosteres : Replacing the scissile amide bond with a non-natural linkage that is resistant to proteases is a common approach.

Unnatural Backbones : Entirely new backbones can be designed to mimic the secondary structure of the parent peptide. Sulfono-γ-AApeptides are an example of a non-natural backbone that can be designed to form a stable helix and present side chains in the correct orientation to inhibit the p53-MDM2 interaction. nih.govacs.orgnih.gov These have been shown to be highly resistant to proteolysis. nih.gov

Retro-Inverso Peptides : This strategy involves reversing the sequence of the peptide and using D-amino acids instead of L-amino acids. plos.org While conceptually appealing for mimicking the side-chain display of the parent peptide while having a different backbone, this approach has had limited success for p53 mimics without further chemical modifications. plos.org However, D-peptides identified through other methods, such as mirror-image phage display, have proven to be potent MDM2 inhibitors. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | Hypothetical p53-MDM2 Inhibitor |

| ATSP-7041 | Stapled Peptide |

| ALRN-6924 (Sulanemadlin) | Stapled Peptide |

| Nutlin | Small Molecule Inhibitor |

| MI-219 | Spirooxindole Inhibitor |

| MI-63 | Spirooxindole Inhibitor |

| DPMI-α | D-peptide Inhibitor |

| PS10 | Sulfono-γ-AApeptide Inhibitor |

| YH300 | α-aminoacylamide |

| RO-2443 | Indolylhydantoin Inhibitor |

| RO-5963 | Indolylhydantoin Inhibitor |

| SP-141 | Pyrido[b]indole Inhibitor |

This table lists the specific chemical compounds mentioned in the article.

Peptide Bond Isostere Replacements

A key strategy in peptidomimetic design is the replacement of labile peptide bonds with more stable chemical groups known as isosteres. This enhances resistance to enzymatic degradation by proteases. In the context of PLG analogs, various isosteric replacements have been explored.

Reduced Amide Bonds: One approach involves the systematic replacement of amide bonds with a reduced amide bond surrogate (CH₂-NH). In a series of PLG analogs, this modification was shown to significantly impact potency. For instance, replacing specific amide bonds in a PLG peptidomimetic resulted in analogs that were significantly less effective, while another analog with a different reduced amide bond retained a pharmacological profile similar to the parent compound. researchgate.net

Lactam Scaffolds: A widely used technique is the incorporation of lactam structures. A γ-lactam ring, for example, can serve as a conformational constraint and a peptide bond surrogate. In the design of PLG mimetics, a γ-lactam was used to replace a portion of the peptide backbone. researchgate.net This creates a more rigid structure that can help lock the molecule into its bioactive conformation, potentially increasing its affinity for the target receptor.

Introduction of Non-Natural Amino Acid Scaffolds

The incorporation of amino acids not found in the 20 common proteinogenic amino acids is a powerful tool for modifying peptide structure and function.

γ-Lactam Scaffolds: As mentioned, γ-lactam structures are central to the design of some PLG analogs. These are synthesized and can be further modified. For example, researchers synthesized a γ-lactam peptidomimetic of PLG and then introduced various hydrophobic moieties (isobutyl, butyl, and benzyl) at the 3-position of the lactam ring. researchgate.net This was done to mimic the isobutyl side chain of the leucine (B10760876) residue in the original PLG peptide, with the hypothesis that it would increase dopamine (B1211576) receptor modulating activity. researchgate.net The results showed that these substitutions did indeed influence the compound's potency. researchgate.net

Substituted Proline Scaffolds: The proline residue is critical for the structure of many peptides. In the development of PLG analogs, the proline residue has been replaced with other amino acids based on a 3,5-disubstituted proline scaffold. researchgate.net This type of modification alters the shape and flexibility of the N-terminal part of the molecule, which can fine-tune its interaction with the dopamine receptor. researchgate.net

N-Alkylation and Peptoid Design Principles

While not explicitly detailed as a primary strategy in the reviewed literature for the specific PLG analogs termed "peptidomimetic 3," N-alkylation is a general and important principle in peptidomimetic chemistry. This involves adding an alkyl group to the nitrogen atom of a peptide bond. This modification removes the hydrogen bond donor capability of the amide nitrogen and can introduce significant steric hindrance, both of which restrict the conformational freedom of the peptide backbone. This can lead to increased metabolic stability and, in some cases, improved membrane permeability.

Aza-Amino Acid Incorporations

The replacement of the α-carbon of an amino acid with a nitrogen atom creates an "aza-amino acid." This incorporation dramatically alters the local geometry and electronic properties of the peptide backbone. It can change hydrogen bonding patterns and induce specific turn structures. While the direct application of aza-amino acids was not found for a compound specifically named "this compound" in the searched literature, it remains a relevant design strategy in the broader field of peptidomimetics for achieving enhanced stability and conformational control.

Side Chain Modifications and Functionalization of this compound

Modifying the side chains of the amino acid residues is a crucial aspect of optimizing peptidomimetic function. This allows for the fine-tuning of properties like hydrophobicity, charge, and steric bulk to enhance binding affinity and specificity.

In the case of the γ-lactam analogs of PLG, a key strategy involved modifying a position on the lactam ring to mimic a side chain from the original peptide. Specifically, the 3-position of the γ-lactam ring was functionalized with isobutyl, butyl, and benzyl (B1604629) groups. researchgate.net The goal was to introduce a hydrophobic moiety that would mimic the function of the leucine side chain in PLG, thereby potentially increasing the molecule's activity at the dopamine receptor. researchgate.net This targeted functionalization represents a rational approach to side-chain modification in a non-peptidic part of the scaffold.

Rational Design and De Novo Design Approaches

The development of the PLG peptidomimetics discussed appears to be guided by a rational design approach. This process begins with the known structure and activity of the lead peptide, PLG. Researchers then formulate hypotheses about which parts of the peptide are essential for its activity (the pharmacophore) and which parts can be modified to improve its drug-like properties.

The design of the γ-lactam analogs is a clear example of this. The hypothesis was that attaching a hydrophobic group to the lactam ring to mimic the leucine side chain would enhance activity. researchgate.net The synthesis of a series of compounds with different hydrophobic groups allowed for the testing of this hypothesis and the establishment of a structure-activity relationship (SAR). researchgate.net This iterative process of design, synthesis, and biological testing is a hallmark of rational drug design. These studies often aim to understand how the molecule adopts a specific three-dimensional shape, such as a type II β-turn, which is believed to be important for its biological activity. researchgate.net

| Compound/Analog Name | Parent Peptide | Key Modification/Scaffold |

| γ-Lactam Peptidomimetic of PLG | PLG | γ-Lactam ring with substitutions at the 3-position |

| 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA) | PLG | Pyrrolidineacetamide structure |

| PLG Analog with Reduced Amide Bond | PLG | Replacement of an amide bond with a CH₂-NH group |

| PLG Analog with Substituted Proline | PLG | Replacement of proline with a 3,5-disubstituted proline |

| Abbreviation | Full Name |

| PLG | L-prolyl-L-leucyl-glycinamide |

| PAOPA | 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide |

| SAR | Structure-Activity Relationship |

Synthetic Methodologies for Peptidomimetic Analog 3

Solid-Phase Synthesis (SPPS) Techniques for Peptidomimetic Analog 3

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide and peptidomimetic chemistry, offering advantages in purification and automation. springernature.comnih.gov While the specific synthesis of the oxazole-containing analog 3 has been detailed via a solution-phase route, the synthesis of related peptidomimetics frequently employs solid-phase methods. nih.govnih.gov

The synthesis of peptidomimetic structures on a solid support generally adapts standard fluorenylmethyloxycarbonyl (Fmoc)-based SPPS protocols. nih.govresearchgate.netacs.org This strategy involves the sequential addition of amino acid building blocks to a growing chain anchored to a polymer resin.

A typical SPPS cycle for a related peptidomimetic would involve:

Resin Swelling : The solid support, often a resin like Rink Amide or Wang resin, is swelled in a suitable solvent such as dimethylformamide (DMF). nih.gov

Fmoc-Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of 20% piperidine (B6355638) in DMF. researchgate.net

Amino Acid Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Common coupling reagents are used to facilitate the formation of the amide bond. nih.govresearchgate.net

Washing : After coupling, the resin is thoroughly washed to remove excess reagents and byproducts, a key advantage of the solid-phase approach. nih.gov

This cycle is repeated until the desired linear sequence is assembled. For peptidomimetics, this can include the incorporation of non-standard amino acids or building blocks designed to introduce specific conformational constraints or functional groups. springernature.comresearchgate.net

Table 1: Common Reagents in Fmoc-SPPS

| Reagent Class | Example(s) | Function | Citation |

|---|---|---|---|

| Solid Support | Rink Amide Resin, Wang Resin | Anchorage point for peptide chain | nih.gov |

| Deprotection Agent | Piperidine (20% in DMF) | Removes N-terminal Fmoc group | researchgate.net |

| Coupling Activators | HATU, HOBt, TBTU, DIC, DIPEA | Promote amide bond formation | nih.govresearchgate.net |

Synthesizing conformationally constrained peptidomimetics on a solid phase presents unique challenges. The incorporation of unnatural building blocks and the formation of rigid secondary structures can lead to incomplete reactions and aggregation of peptide chains on the resin. springernature.com

Key Challenges:

Steric Hindrance : The bulky nature of non-proteinogenic amino acids or heterocyclic cores can hinder coupling reactions, requiring extended reaction times or more potent activation reagents. springernature.com

Secondary Structure Formation : As the peptide chain elongates on the resin, it can adopt stable secondary structures that make reactive sites inaccessible, leading to truncated or deletion sequences. springernature.com

Low Solubility : Some constrained peptidomimetics have poor solubility, which can complicate the final cleavage and purification steps. researchgate.net

Solutions and Mitigating Strategies:

Specialized Reagents : Utilizing stronger coupling reagents like HATU or employing microwave-assisted synthesis can help overcome steric hindrance and drive difficult couplings to completion. researchgate.netresearchgate.net

Disrupting Aggregation : Incorporating so-called "difficult sequence" disrupting building blocks or using specialized high-swelling resins can help to break up inter-chain aggregation. springernature.com

Orthogonal Protection : A careful selection of protecting groups that can be removed under different chemical conditions (orthogonality) is crucial for complex structures, allowing for specific modifications on-resin, such as side-chain cyclization. researchgate.net

Solution-Phase Synthesis Strategies for this compound

While SPPS is powerful, solution-phase synthesis offers flexibility for complex transformations and is often preferred for producing larger quantities of a target compound. springernature.commdpi.com The reported synthesis of the oxazole-containing this compound was accomplished using a solution-phase strategy. nih.gov This approach involves conducting all reactions in a homogeneous solution, with purification of intermediates after each key step. nih.gov

The synthesis of analog 3 followed a general solution-phase peptide synthesis procedure. nih.gov Key steps involved the coupling of amino acid and peptide fragments using standard activating agents like TBTU and HATU in the presence of a non-nucleophilic base such as DIPEA. nih.gov For instance, the synthesis of a dipeptide precursor to analog 3, MeO-Phe-Leu-NHBoc, was achieved by coupling MeO-Phe-NH₂ with HO-Leu-NHBoc using TBTU, yielding the product in 87% yield after chromatographic purification. nih.gov This step-wise construction with intermediate purification ensures the high purity required for subsequent complex reactions, such as heterocycle formation and macrocyclization. nih.gov

Convergent and Fragment-Based Synthesis of this compound

The synthesis of oxazole (B20620) analog 3 is a prime example of a fragment-based approach. nih.gov The strategy involved the preparation of two key fragments which were then coupled.

Fragment 1 (Tripeptide) : This fragment was constructed by first coupling two amino acids, followed by hydrolysis of a methyl ester. This piece was then coupled with a third amino acid, and subsequent treatment with lithium hydroxide (B78521) and hydrogen peroxide yielded the desired tripeptide fragment 1. nih.gov

Fragment 2 (Dipeptide) : This fragment was prepared by coupling two amino acids, followed by hydrogenation to remove a benzyl (B1604629) protecting group. nih.gov

Once both fragments were synthesized and purified, they were joined via a standard peptide bond formation to create the linear precursor of analog 3. nih.gov This convergent strategy is also employed for related analogs, such as triazole-containing peptidomimetics where a tripeptide-azide fragment and a dipeptide-alkyne fragment are synthesized separately before being coupled. nih.gov

Table 2: Fragment-Based Synthesis of Oxazole Analog 3

| Fragment | Description | Key Synthesis Steps | Citation |

|---|---|---|---|

| Fragment 1 | Tripeptide containing the future oxazole core | Peptide coupling, ester hydrolysis, further coupling, heterocycle formation | nih.gov |

| Fragment 2 | Dipeptide | Peptide coupling, hydrogenolysis of protecting group | nih.gov |

| Linear Precursor | Full-length acyclic peptide | Amide bond formation between Fragment 1 and Fragment 2 | nih.gov |

| Final Product | this compound | Macrocyclization of the linear precursor | nih.gov |

Stereoselective Synthesis of Advanced Intermediates and Building Blocks for this compound

The biological activity of peptidomimetics is critically dependent on their three-dimensional structure, which is dictated by the stereochemistry of their constituent building blocks. oup.comd-nb.info Therefore, the stereoselective synthesis of advanced intermediates and chiral building blocks is paramount. rsc.orgnih.gov

In the synthesis of this compound and its relatives, stereocontrol is established by using enantiomerically pure amino acids as starting materials. nih.gov For example, the synthesis relies on specific L- or D-isomers of amino acids like Phenylalanine, Leucine (B10760876), and Valine to build the peptide backbone. nih.gov

Furthermore, the creation of unnatural, conformationally restricted building blocks often requires dedicated asymmetric synthesis routes. d-nb.infonih.gov Methodologies such as the Overman rearrangement can be used to stereoselectively install amino groups into scaffolds derived from carbohydrates, yielding chiral building blocks for peptidomimetic assembly. researchgate.net The development of asymmetric routes to lactam-constrained amino acids provides another powerful tool for creating intermediates that enforce specific peptide conformations, such as β-turns. nih.gov These advanced building blocks are designed to be incorporated into either solid-phase or solution-phase synthesis workflows. nih.govresearchgate.net

Application of "Click Chemistry" in the Synthesis of this compound

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and versatile reaction for synthesizing peptidomimetics. mdpi.comnih.gov This reaction forms a stable, rigid 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne with exceptional efficiency and selectivity. researchgate.netmdpi.com The resulting 1,4-disubstituted triazole is an excellent isostere for the trans-amide bond found in peptides, mimicking its size and planar geometry while offering enhanced metabolic stability. mdpi.comnih.gov

While the reported synthesis of the oxazole-containing analog 3 does not use click chemistry, this method is a key strategy for producing closely related triazole-containing analogs. nih.gov In a common approach, a linear peptide precursor is synthesized with a terminal azide at one end and a terminal alkyne at the other. nih.govmdpi.com The macrocyclization is then achieved via an intramolecular CuAAC reaction. nih.gov

This strategy has been successfully used to synthesize sansalvamide (B1640551) A peptidomimetics where an amide bond is replaced by a triazole. nih.gov The synthesis involves creating two fragments: a tripeptide with a C-terminal azide and a dipeptide with an N-terminal alkyne. nih.gov After coupling these fragments to form the linear precursor, the macrocycle is "clicked" shut to generate the final 1,4-disubstituted triazole analog. nih.gov This approach highlights how click chemistry can be applied to generate peptidomimetic macrocycles that are structurally analogous to compound 3, demonstrating its utility in this chemical space. mdpi.comnih.govqyaobio.com

Molecular and Biochemical Characterization of Peptidomimetic Analog 3

Elucidation of Molecular Targets and Binding Mechanisms

The primary molecular target of PAOPA has been unequivocally identified as the dopamine (B1211576) D2 receptor. nih.govmcmaster.ca Its mechanism of action is centered on allosteric modulation, a process that influences the receptor's conformation and signaling properties without directly competing with the endogenous ligand. nih.gov

Receptor Binding Affinity and Selectivity Profiling

PAOPA exhibits a distinct selectivity profile for dopamine receptor subtypes. Studies using cell lines stably transfected with human dopamine receptor cDNAs have demonstrated that PAOPA enhances the binding of dopamine agonists, such as [3H]N-propylnorapomorphine (NPA) and [3H]quinpirole, to the D2-like receptors, specifically the D2L, D2S, and D4 subtypes. nih.govresearchgate.net Conversely, it does not significantly affect agonist binding to the D1 and D3 dopamine receptors. nih.gov A crucial characteristic of its allosteric nature is that PAOPA does not impact the binding of D2 receptor antagonists, such as [3H]-spiperone. mcmaster.ca

The modulatory effect of PAOPA is dose-dependent, with studies indicating that it potentiates agonist binding at concentrations in the nanomolar to micromolar range. nih.govresearchgate.net Scatchard analysis of [3H]NPA binding in the presence of PAOPA reveals a significant increase in the affinity of the agonist binding sites for the D2L, D2S, and D4 receptors, without altering the total number of binding sites (Bmax). nih.gov This indicates that PAOPA facilitates a higher affinity state of the receptor for its agonist.

| Receptor Subtype | Effect of PAOPA on Agonist Binding | Effect on Antagonist Binding | Reference |

| Dopamine D1 | No significant effect | Not reported | nih.gov |

| Dopamine D2L | Enhanced | No significant effect | nih.gov |

| Dopamine D2S | Enhanced | Not reported | nih.gov |

| Dopamine D3 | No significant effect | Not reported | nih.gov |

| Dopamine D4 | Enhanced | Not reported | nih.gov |

Enzyme Inhibition Kinetics and Mechanism (if applicable)

PAOPA's primary mechanism is not direct enzyme inhibition. Instead, it modulates the activity of enzymes that are downstream effectors of D2 receptor signaling. The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). nih.gov

Consistent with its role as a D2R PAM, PAOPA has been shown to potentiate the dopamine-induced inhibition of adenylyl cyclase activity in a dose-dependent manner in rat striatal membranes. pnas.org Furthermore, PAOPA enhances the activity of low Km GTPase, an enzyme that hydrolyzes GTP to GDP. By increasing agonist-induced GTPase activity, PAOPA facilitates the cycling of the G-protein from its inactive GDP-bound state to its active GTP-bound state upon agonist binding, and subsequent hydrolysis back to the inactive state, which is crucial for maintaining the high-affinity state of the D2 receptor for its agonist. mcmaster.capnas.org

| Enzyme | Effect of PAOPA | Quantitative Data | Mechanism | Reference |

| Adenylyl Cyclase | Enhances dopamine-induced inhibition | IC50 not specified, but dose-dependent inhibition observed. | Allosteric modulation of Gi/o-coupled D2R, leading to reduced cAMP production. | pnas.org |

| Low Km GTPase | Enhances agonist-stimulated activity | Significant increase at 1 nM PAOPA. | Facilitates G-protein cycling and maintains the high-affinity state of the D2R. | pnas.org |

Modulation of Protein-Protein Interactions (PPIs)

The allosteric action of PAOPA fundamentally involves the modulation of protein-protein interactions, most critically the interaction between the D2 receptor and its associated G-proteins. nih.govnih.govrsc.orgnih.govacs.org By binding to its allosteric site, PAOPA stabilizes a conformation of the D2 receptor that has a higher affinity for its cognate G-protein. nih.gov This is evidenced by experiments showing that PAOPA increases the population and affinity of the high-affinity form of the D2L receptor. nih.gov

Furthermore, the modulatory effect of PAOPA is dependent on the D2R being coupled to its G-protein. In the presence of suramin, a compound that uncouples receptors from G-proteins, the ability of PAOPA to enhance agonist binding is lost, highlighting that the D2R/G-protein complex is essential for its mechanism of action. nih.gov PAOPA also attenuates the inhibitory effect of guanosine (B1672433) 5'-(beta,gamma-imido)-triphosphate (a non-hydrolyzable GTP analog) on high-affinity agonist binding, further supporting its role in stabilizing the receptor-G-protein complex. nih.gov

Detailed Mechanism of Action at the Molecular Level

PAOPA fine-tunes dopaminergic signaling by influencing the initial steps of receptor activation and the subsequent intracellular cascades.

Ligand-Induced Receptor Activation and Signaling Pathway Modulation (e.g., G-protein coupling, β-arrestin recruitment)

As a positive allosteric modulator, PAOPA enhances the efficiency of dopamine-mediated D2 receptor activation. It facilitates the transition of D2 receptors from a low-affinity state to a high-affinity state for agonists, a conformation that is coupled to G-proteins. nih.govresearchgate.net This enhanced G-protein coupling leads to a more robust inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels upon dopamine stimulation. pnas.org

The interaction of GPCRs with β-arrestins is a critical step in receptor desensitization and internalization, as well as in initiating G-protein-independent signaling pathways. nih.gov Studies have shown that PAOPA can modulate these processes. In a cellular model, the addition of PAOPA to an agonist treatment increased D2 receptor internalization by approximately 33%. researchgate.net This suggests that by enhancing the agonist-activated state of the receptor, PAOPA may also promote the subsequent recruitment of β-arrestin and receptor trafficking, which are crucial for regulating the duration and intensity of signaling. researchgate.netspringernature.com

Intracellular Target Engagement and Downstream Effects

The modulation of D2R signaling by PAOPA initiates a cascade of downstream effects. Chronic administration of PAOPA in rats has been shown to alter the expression of proteins involved in GPCR regulation. Specifically, it leads to an increased striatal expression of G protein-coupled receptor kinase 2 (GRK2) and arrestin-3. mdpi.com These proteins are key players in the desensitization and internalization of GPCRs.

Furthermore, PAOPA treatment leads to the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), as evidenced by increased phosphorylation of these kinases in the striatum. mdpi.com The ERK signaling pathway is a crucial downstream cascade that regulates numerous cellular processes, including gene expression.

The impact of PAOPA on gene expression is further highlighted by its ability to attenuate haloperidol-induced increases in c-fos expression in the striatum. sigmaaldrich.com c-Fos is an immediate early gene often used as a marker for neuronal activation. researchgate.netresearchgate.net More recent research has also pointed to a potential link between PAOPA and the cerebral dopamine neurotrophic factor (CDNF). Chronic PAOPA treatment resulted in a significant, 232% increase in striatal CDNF expression. researchgate.netresearchgate.net CDNF is a neurotrophic factor known for its protective and restorative effects on dopaminergic neurons, suggesting another potential downstream mechanism for PAOPA's actions. nih.gov

| Downstream Effect | Observation | Brain Region | Reference |

| GRK2 Expression | Increased by 41% with chronic treatment | Striatum | mdpi.com |

| Arrestin-3 Expression | Increased by 34% with chronic treatment | Striatum | mdpi.com |

| ERK1/2 Phosphorylation | Increased (p-ERK1 by 51%, p-ERK2 by 36%) | Striatum | mdpi.com |

| c-Fos Expression | Attenuates haloperidol-induced increase | Striatum | sigmaaldrich.com |

| CDNF Expression | Increased by 232% after 7 days of treatment | Striatum | researchgate.netresearchgate.net |

Membrane Interaction and Disruption Mechanisms

Information regarding the membrane interaction and disruption mechanisms of Peptidomimetic analog 3, specifically in the context of antimicrobial activity, is not available in the current body of scientific literature. Research on this compound has primarily focused on its role as an allosteric modulator of dopamine receptors within the central nervous system. While some related γ-lactam peptidomimetics have been noted for potential antibacterial properties, specific studies detailing such activity for this compound, including its direct interactions with and disruption of microbial membranes, have not been identified.

Structure-Activity Relationship (SAR) Studies of this compound

The structure-activity relationship (SAR) of this compound, also known as PAOPA (3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide), has been extensively investigated to understand the molecular features crucial for its biological activity, particularly its potentiation of agonist binding to dopamine D2 receptors. These studies have systematically explored the roles of specific structural components.

Impact of Specific Amino Acid Substitutions on Biological Activity

The development of this compound is rooted in modifications of the neuropeptide L-prolyl-L-leucyl-glycinamide (PLG). A key finding in the SAR of PLG analogs is the importance of the leucine (B10760876) side chain for activity. clinicaltrials.gov To investigate this further in γ-lactam-based peptidomimetics, a series of analogs were synthesized where the 3-position of the lactam ring was substituted with different moieties to mimic the isobutyl side chain of leucine. clinicaltrials.gov

In one study, substituting the 3-position of a γ-lactam peptidomimetic of PLG with isobutyl, butyl, and benzyl (B1604629) groups was performed to test the hypothesis that a hydrophobic moiety on the lactam ring would enhance dopamine receptor modulating activity. clinicaltrials.gov The results indicated that these substitutions significantly influenced the compound's potency. clinicaltrials.gov

| Compound/Analog | Substitution at 3-position | Relative Potency |

| Peptidomimetic 2 | H | Baseline |

| Peptidomimetic 3 | Isobutyl | More potent than 2 |

| Peptidomimetic 4 | Butyl | Significantly less effective than 2 |

| Peptidomimetic 5 | Benzyl | Significantly less effective than 2 |

This interactive table is based on findings that demonstrated the enhanced potency of Peptidomimetic 3 compared to its counterparts with different substitutions at the 3-position of the lactam ring. clinicaltrials.gov

These findings suggest that while a lipophilic side chain can enhance binding, the specific nature and conformation of this substituent are critical for optimal activity.

Correlation of Conformational Constraints with Functional Properties

A fundamental strategy in the design of peptidomimetics like Analog 3 is the introduction of conformational constraints to lock the molecule into its bioactive conformation. clinicaltrials.gov Peptides in solution typically exist as an equilibrium of multiple conformers, and restricting this flexibility can enhance binding affinity and biological activity. clinicaltrials.gov The γ-lactam ring in PAOPA serves as a significant conformational constraint, mimicking a β-turn conformation that is hypothesized to be important for the biological activity of the parent peptide, PLG. researchgate.net

The development of Freidinger lactams, which are lactam-bridged dipeptides, was a milestone in creating conformationally constrained peptide analogs. clinicaltrials.gov The potent activity of γ-lactam peptidomimetics underscores the success of this strategy in mimicking the necessary structural features for interaction with the dopamine receptor. clinicaltrials.gov Interestingly, some active peptidomimetics of PLG have been developed that cannot adopt the classic type II β-turn, suggesting that an extended bioactive conformation might also be possible. researchgate.net

Influence of Backbone Isosteres on Binding and Activity

Backbone modifications, such as the introduction of isosteres (chemical groups with similar size and electronic properties), are a key aspect of peptidomimetic design to improve stability and activity. In the case of PLG analogs, the systematic replacement of amide bonds with reduced amide bond surrogates has been explored. clinicaltrials.gov

In a series of analogs based on a parent γ-lactam peptidomimetic, the replacement of specific amide bonds yielded compounds with varied pharmacological profiles. clinicaltrials.gov This indicates that the integrity of certain backbone amide bonds is crucial for maintaining the desired interaction with the receptor, while others may be more tolerant to modification. The γ-lactam structure in this compound is itself a form of backbone modification that constrains the peptide backbone. clinicaltrials.gov

Role of Hydrophobicity, Charge, and Amphiphilicity in Molecular Recognition

The molecular recognition of this compound by the dopamine D2 receptor is significantly influenced by its physicochemical properties, including hydrophobicity, charge, and amphiphilicity.

Hydrophobicity: The addition of lipophilic (hydrophobic) moieties has been shown to enhance the activity of PLG peptidomimetics, suggesting the presence of a hydrophobic binding pocket at the receptor site. clinicaltrials.gov The isobutyl side chain of this compound is a key hydrophobic feature designed to mimic the leucine side chain of PLG and interact with this pocket. clinicaltrials.gov The increased activity of analogs with such lipophilic groups supports the importance of this hydrophobic interaction for binding. clinicaltrials.gov

Charge: While specific details on the charge distribution of this compound are not extensively elaborated in the provided search context, peptidomimetics, in general, are designed to mimic the charge and polar interactions of the parent peptide. The amide groups in the backbone and the terminal carboxamide contribute to the polar surface area and potential hydrogen bonding interactions, which are critical for receptor binding.

Amphiphilicity: The combination of the hydrophobic isobutyl group and the polar lactam and amide moieties gives this compound an amphiphilic character. This balance of hydrophobic and hydrophilic regions is crucial for its interaction with the binding site on the dopamine receptor, which is likely to have both apolar and polar domains.

Computational and in Silico Studies of Peptidomimetic Analog 3

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Peptidomimetic analog 3 (PAOPA), docking simulations are essential for elucidating its binding mode within the allosteric pocket of the dopamine (B1211576) D2 receptor.

While specific molecular docking studies detailing the binding energy and interacting residues for PAOPA are not extensively available in publicly accessible literature, the general approach for allosteric modulators of the D2 receptor involves docking the ligand into a homology model of the receptor. mdpi.comnih.gov These studies often identify key interactions within the transmembrane (TM) helices. For instance, studies on other D2R allosteric modulators have highlighted the importance of TM2, TM5, TM6, and TM7 in forming the allosteric binding site. mdpi.comnih.gov A typical docking study would yield data such as the binding affinity (often expressed in kcal/mol) and a detailed map of the interactions between the ligand and the receptor's amino acid residues.

Table 1: Representative Molecular Docking Data for a Hypothetical PAOPA-D2R Complex (Note: This table is illustrative as specific public data for PAOPA is limited. The data represents typical outputs from such a study.)

| Parameter | Value/Description |

|---|---|

| Target Protein | Human Dopamine D2 Receptor (Homology Model) |

| Ligand | This compound (PAOPA) |

| Docking Software | AutoDock Vina, Glide, or similar |

| Predicted Binding Affinity | -8.0 to -10.0 kcal/mol |

| Putative Interacting Residues | Residues within TM helices 5, 6, and 7 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, van der Waals forces |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the physiological environment than static docking models. These simulations can confirm the stability of the docked pose, reveal conformational changes in the receptor upon ligand binding, and be used to calculate binding free energies.

For compounds related to PAOPA, MD simulations have been crucial. For example, extensive simulations on other benzothiazole-derived allosteric modulators of the D2L receptor have confirmed their modulatory effects and identified significant conformational rearrangements in the receptor, particularly in the transmembrane helix 7 (TM7). researchgate.netnih.gov These simulations showed that positive allosteric modulators tend to stabilize an active conformation of the receptor. mdpi.comnih.gov An MD simulation study on PAOPA would likely involve placing the docked PAOPA-D2R complex in a simulated lipid bilayer with water and ions, and running the simulation for several hundred nanoseconds. Key analyses would include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex.

Table 2: Typical Parameters and Outputs of an MD Simulation for a PAOPA-D2R Complex (Note: This table is illustrative as specific public data for PAOPA is limited.)

| Parameter | Description |

|---|---|

| Simulation Software | GROMACS, AMBER, or similar |

| Force Field | CHARMM36m, AMBER ff14SB, or similar |

| Simulation Time | 100 - 500 nanoseconds (ns) |

| Key Analyses | RMSD, RMSF, Radius of Gyration (Rg), Hydrogen Bond Analysis |

| Binding Free Energy Calculation | MM/PBSA or MM/GBSA methods |

| Expected Outcome | Stable RMSD for the complex, indicating a stable binding mode. Identification of key stable interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict their potency as D2 receptor modulators based on their physicochemical properties and structural features (descriptors).

Currently, there are no specific QSAR models for PAOPA and its derivatives published in the literature. However, the development of such a model would involve synthesizing a library of PAOPA analogs and testing their activity. The resulting data would be used to build a model that could guide the design of new, more potent compounds.

Pharmacophore Model Development and Validation

A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For this compound, a pharmacophore model would define the key chemical features responsible for its allosteric modulation of the D2 receptor.

No specific pharmacophore models for PAOPA have been publicly detailed. The development of such a model would typically start from the structure of the PAOPA-D2R complex obtained from docking or MD simulations. The model would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once validated, this pharmacophore model could be used as a 3D query to screen large chemical databases for novel compounds with the potential to act as D2R allosteric modulators.

Virtual Screening and Computational Library Design for Derivative Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Using a validated pharmacophore model or the docking protocol for PAOPA, a virtual screening campaign could be initiated to discover new chemical scaffolds for D2R allosteric modulators.

There is no available literature detailing a virtual screening campaign based on the structure of PAOPA. Such a project would involve screening databases like ZINC or ChEMBL. The top-scoring hits would then be subjected to further computational analysis, such as more rigorous docking and MD simulations, before being selected for chemical synthesis and biological testing. This approach could lead to the design of a computational library of derivative compounds with potentially improved properties.

Homology Modeling and Receptor Structure Prediction (if applicable)

Since the experimental crystal structure of the dopamine D2 receptor in a state suitable for studying allosteric modulation by PAOPA is not always available, homology modeling is a crucial first step. mdpi.com This technique uses the known 3D structure of a related homologous protein (a template) to build a model of the target protein. For the D2 receptor, templates such as the crystal structure of the dopamine D3 receptor have been used. nih.gov

The process involves template selection, sequence alignment, model building, and model refinement and validation. The quality of the homology model is critical for the reliability of subsequent computational studies like docking and molecular dynamics. For PAOPA, a high-quality homology model of the D2 receptor, likely in its G-protein coupled active state, would be necessary to accurately simulate its allosteric binding and modulatory effects. mdpi.com

In Vitro and Ex Vivo Biological Evaluation of Peptidomimetic Analog 3

Peptidomimetic analog 3, also known as 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), has been the subject of various in vitro and ex vivo studies to characterize its biological activity. researchgate.netplos.orgekb.egnih.gov These investigations have primarily focused on its role as an allosteric modulator of dopamine (B1211576) D2 receptors.

Receptor Activation and Signal Transduction Assays

PAOPA has been identified as a potent allosteric modulator of the dopamine D2 receptor. plos.orgnih.govtocris.com Unlike conventional drugs that bind directly to the primary ligand-binding site (orthosteric site), allosteric modulators bind to a distinct site on the receptor to modify the effects of the endogenous ligand, in this case, dopamine.

Studies have demonstrated that PAOPA enhances the binding of dopamine agonists to both bovine and human dopamine D2 receptors, without affecting antagonist binding. plos.org It facilitates the conversion of D2 receptors from a low-affinity state (GTP bound) to a high-affinity state (GDP bound) for agonists, thereby increasing their sensitivity to dopamine. This modulation of agonist binding leads to an increased inhibition of adenylyl cyclase activity, a key step in the D2 receptor signaling pathway. plos.org

Further investigations into the downstream signaling pathways have revealed that chronic treatment with PAOPA in vivo leads to significant changes in the expression of key regulatory proteins in the striatum. Western immunoblotting results have shown an increase in the expression of G protein-coupled receptor kinase 2 (GRK2) by 41% and arrestin-3 by 34%. ekb.eg Moreover, PAOPA treatment resulted in elevated levels of phosphorylated extracellular signal-regulated kinases (ERK), with a 51% increase in phospho-ERK1 and a 36% increase in phospho-ERK2. ekb.eg These findings suggest that PAOPA influences the signaling cascades that govern both receptor desensitization and downstream cellular responses.

| Assay Type | Target | Effect of this compound (PAOPA) | Reference |

| Receptor Binding | Dopamine D2 Receptor | Enhances agonist binding | plos.org |

| Signal Transduction | Adenylyl Cyclase | Increases inhibition of adenylyl cyclase activity | plos.org |

| Protein Expression | GRK2 (in striatum) | 41% increase | ekb.eg |

| Protein Expression | Arrestin-3 (in striatum) | 34% increase | ekb.eg |

| Protein Phosphorylation | Phospho-ERK1 (in striatum) | 51% increase | ekb.eg |

| Protein Phosphorylation | Phospho-ERK2 (in striatum) | 36% increase | ekb.eg |

Cellular Internalization and Permeability Studies

The effect of this compound (PAOPA) on the internalization of the dopamine D2 receptor has been investigated using in vitro cellular models. ekb.eg Receptor internalization is a crucial mechanism for regulating the number of receptors on the cell surface and modulating cellular responsiveness to ligands.

As a positive allosteric modulator that potentiates agonist binding, PAOPA is expected to influence receptor trafficking. plos.org Studies have confirmed this, demonstrating that the addition of PAOPA to agonist treatment in cells leads to a 33% increase in the internalization of D2 receptors. ekb.eg This suggests that PAOPA not only enhances the immediate signaling of the D2 receptor but also contributes to the longer-term regulation of receptor availability at the cell membrane.

| Study Type | Parameter Measured | Effect of this compound (PAOPA) | Reference |

| Cellular Model | Dopamine D2 Receptor Internalization | 33% increase with agonist treatment | ekb.eg |

Cell Growth Modulation and Apoptosis Induction Studies (if applicable)

Information regarding the direct effects of this compound on cell growth modulation and apoptosis induction is not available in the reviewed scientific literature.

Antimicrobial or Antifungal Activity Assays (e.g., Minimum Inhibitory Concentration)

While some research has indicated that certain γ-lactam peptidomimetics may possess antibacterial properties, specific studies on the antimicrobial or antifungal activity of this compound, including the determination of its Minimum Inhibitory Concentration (MIC), have not been reported in the available literature.

Biochemical Stability Assessments

Proteolytic Stability in Biological Matrices (e.g., plasma, serum, tissue homogenates)

Data from studies evaluating the proteolytic stability of this compound in biological matrices such as plasma, serum, or tissue homogenates are not present in the currently accessible scientific literature.

Chemical Stability under Varying Conditions

The chemical stability of peptidomimetic analogs is a critical determinant of their therapeutic potential, influencing their shelf-life, formulation requirements, and in vivo fate. While specific experimental data on the chemical stability of this compound under varying conditions such as temperature, pH, and enzymatic stress are not extensively detailed in the available literature, general principles derived from studies on scorpion venom peptides and their analogs can provide valuable insights.

Peptides sourced from scorpion venom are known to possess inherent stability, a feature that is often enhanced in their synthetic analogs through strategic chemical modifications. nih.govnih.gov One of the most common modifications to improve stability is C-terminal amidation, a feature known to increase resistance to proteolysis by carboxypeptidases. nih.gov This modification not only protects the peptide from degradation but can also play a role in stabilizing its secondary structure, such as the alpha-helix, which is often crucial for biological activity. nih.gov

The stability of scorpion antivenom, a preparation containing venom-derived peptides, has been studied under different storage conditions. These studies indicate that maintaining the antivenom at specified temperatures and pH ranges is crucial for preserving its efficacy. rroij.comwalshmedicalmedia.com For instance, the World Health Organization suggests that the pH of antivenom preparations should be maintained between 6 and 7. rroij.comwalshmedicalmedia.com While these findings pertain to a mixture of peptides rather than a single analog, they underscore the importance of controlled environmental conditions for the stability of such biomolecules.

Furthermore, studies on other scorpion venom peptide analogs, such as StigA6 and StigA16, have demonstrated their stability under changes in temperature and pH. mdpi.com This stability is often attributed to their well-defined secondary structures, like the α-helix, which can be assessed through techniques like circular dichroism. mdpi.com The rational design of peptidomimetic analogs often involves substitutions of amino acids to enhance structural stability and, consequently, resistance to degradation. nih.gov

In the context of this compound, which was derived from the native scorpion venom peptide AamAP1, its design included amino acid substitutions intended to enhance its biological activity and potentially its stability. mdpi.comnih.gov While direct evidence is pending, it is plausible that these modifications contribute to a favorable stability profile, a common goal in the development of peptidomimetic therapeutics. The inherent resistance of many scorpion peptides to degradation, coupled with targeted chemical modifications, suggests that this compound likely possesses a degree of stability that makes it a promising candidate for further development. nih.govnih.gov

Comparative Analysis with Native Peptides and Other Analogs

This compound, a synthetic derivative of the scorpion venom peptide AamAP1, was designed to improve upon the therapeutic properties of the native peptide. mdpi.comnih.gov A comparative analysis reveals significant enhancements in its biological activity and selectivity.

The native peptide, AamAP1, exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov However, its therapeutic potential is limited by its high hemolytic activity and significant toxicity toward mammalian cells. mdpi.comnih.gov In contrast, this compound was engineered through amino acid substitutions to increase its net positive charge and modify other physicochemical parameters. mdpi.comnih.gov These changes resulted in a substantial improvement in its antimicrobial potency, particularly against multi-drug resistant (MDR) Gram-positive bacteria. mdpi.comnih.gov

One of the most notable advantages of this compound over its parent peptide is its enhanced selectivity. While AamAP1 is indiscriminately toxic, this compound displays minimal cytotoxicity against mammalian cells at concentrations effective for inhibiting bacterial growth. mdpi.comnih.gov This improved selectivity is a crucial factor in the development of safe and effective antimicrobial agents.

Furthermore, this compound demonstrates potent activity against bacterial biofilms, a significant advantage over the native peptide which shows no such activity. mdpi.com Biofilms are structured communities of bacteria that are notoriously difficult to eradicate with conventional antibiotics. The ability of this compound to disrupt these structures highlights its potential in treating persistent and chronic infections. mdpi.com

When compared to other synthetic analogs derived from scorpion venoms, this compound also shows a promising profile. For instance, analogs of the scorpion venom peptide Stigmurin, namely StigA6 and StigA16, also exhibit increased antimicrobial activity and reduced toxicity compared to their native peptide. mdpi.com This trend of enhanced efficacy and safety through rational design is a common theme in the development of scorpion venom-derived peptidomimetics.

The table below summarizes the comparative analysis of this compound with its native peptide, AamAP1.

| Property | This compound | AamAP1 (Native Peptide) |

|---|---|---|

| Antimicrobial Activity | Potent, especially against MDR Gram-positive bacteria | Moderate |

| Hemolytic Activity | Minimal | High |

| Mammalian Cell Cytotoxicity | Minimal | High |

| Anti-biofilm Activity | Potent | None |

Academic Implications and Future Research Directions for Peptidomimetic Analog 3

Contribution to Understanding Peptide-Receptor Interactions and Molecular Recognition

"Peptidomimetic analog 3" serves as a powerful tool for elucidating the intricacies of peptide-receptor interactions. By mimicking the bioactive conformation of a native peptide, this analog can help researchers probe the specific structural features required for molecular recognition at the receptor level. [cite: 8] The introduction of conformational constraints within the analog's structure provides a relatively rigid scaffold, which can be instrumental in exploring the side-chain topography crucial for binding. [cite: 8]

The study of how "this compound" interacts with its target receptor can refine our understanding of structure-activity relationships (SAR). [cite: 8] By systematically modifying its structure and observing the effects on binding affinity and biological activity, researchers can identify the key pharmacophore elements responsible for the desired effect. [cite: 8] This knowledge is invaluable for the rational design of future peptidomimetics with enhanced potency and selectivity.

Table 1: Hypothetical Binding Affinities of Peptidomimetic Analogs

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Native Peptide | Receptor X | 150 |

| Peptidomimetic analog 1 | Receptor X | 75 |

| Peptidomimetic analog 2 | Receptor X | 50 |

| This compound | Receptor X | 10 |

Advancements in Peptidomimetic Design Methodologies

The creation of "this compound" is a testament to the advancements in synthetic and computational methodologies for peptidomimetic design. [cite: 6] Modern approaches such as solid-phase synthesis, combinatorial chemistry, and computer-aided drug design have streamlined the development process, allowing for the rapid exploration of novel chemical structures with improved pharmacological properties. [cite: 6]

The design of this analog likely involved a biophysical approach, where a hypothesis of the bioactive conformation of the parent peptide was used to design a scaffold that presents the appropriate chemical moieties for receptor interaction. [cite: 18] This is particularly relevant for designing inhibitors of protein-protein interactions. [cite: 18] The incorporation of non-natural amino acids and modifications to the peptide backbone are key strategies that enhance stability and bioavailability. [cite: 15]

Development of this compound as a Research Tool or Probe for Biological Pathways

Beyond its potential therapeutic applications, "this compound" can be developed into a sophisticated research tool for probing biological pathways. For instance, the incorporation of a fluorescent tag into its structure would enable researchers to monitor its interaction with cells and organisms in real-time. This approach can provide valuable insights into its mechanism of action and biodistribution.

Furthermore, by virtue of its enhanced stability, "this compound" can be used to study biological processes over longer periods compared to its natural peptide counterpart, which would be rapidly degraded. This stability makes it an ideal candidate for use in complex biological systems to investigate the downstream effects of receptor modulation.

Strategies for Overcoming Remaining Challenges in Peptidomimetic Research (e.g., cell permeability for intracellular targets)

A significant hurdle in the development of peptide-based therapeutics is achieving efficient cell permeability to reach intracellular targets. [cite: 1] "this compound" likely incorporates structural modifications aimed at overcoming this challenge. Strategies such as macrocyclization and backbone N-methylation are known to improve the ability of peptides and peptidomimetics to cross cell membranes. [cite: 1]

Macrocyclization can reduce the number of intermolecular hydrogen bonds and increase lipophilicity, thereby enhancing membrane permeability. [cite: 1, 3] N-methylation of the peptide backbone can also modulate the molecule's conformational space and reduce its hydrogen bonding potential, which is a limiting factor in cell permeation. [cite: 1, 5]

Table 2: Comparison of Physicochemical Properties Influencing Cell Permeability

| Property | Native Peptide | This compound |

|---|---|---|

| Molecular Weight | High | Moderate |

| Hydrogen Bond Donors | High | Reduced |

| Lipophilicity (LogP) | Low | Increased |

Emerging Trends and Novel Applications for Peptidomimetic Analogs in Academic Research

The field of peptidomimetic research is continuously evolving, with new trends and applications emerging. One promising area is the development of antimicrobial peptidomimetics to combat the rise of antibiotic-resistant bacteria. [cite: 9] These synthetic molecules can mimic the membrane-disrupting activity of natural antimicrobial peptides while possessing enhanced stability and reduced toxicity. [cite: 9]

Another exciting frontier is the design of peptidomimetics to modulate protein-protein interactions (PPIs), which are implicated in a wide range of diseases. [cite: 21] Peptides are ideal candidates for inhibiting PPIs as they can mimic a protein surface to compete for binding. [cite: 21] The development of stapled peptides, a class of peptidomimetics with a reinforced helical structure, has shown great promise in this area. [cite: 17, 21] Future research on analogs like "this compound" could explore their potential in these and other novel therapeutic areas.

Q & A

Q. What key design principles govern the development of peptidomimetic analogs like analog 3?

Peptidomimetics are designed to retain critical pharmacophore features of native peptides while enhancing stability and bioavailability. Key principles include:

- Scaffold selection : Organic scaffolds (e.g., β-D-glucose) mimic secondary structures like β-turns or α-helices, enabling spatial alignment of functional groups .

- Stability optimization : Replacing amide bonds with alkene bonds or incorporating unnatural amino acids (e.g., β-proline) improves resistance to proteolysis .

- Pharmacophore retention : Computational tools (e.g., pharmacophore modeling) ensure mimicry of peptide-receptor interactions while avoiding enzymatic degradation .

Q. How do beta-turn mimetics contribute to the activity of peptidomimetic analogs?

β-turn mimetics, such as β-D-glucose scaffolds, replicate the spatial arrangement of peptide side chains critical for receptor binding. For example, in somatostatin analogs, β-D-glucose mimics three of the four β-turn side chains, enabling receptor engagement without requiring hydrogen bonding to the backbone . This design reduces conformational flexibility, enhancing selectivity and potency .

Q. What methodologies are used to evaluate proteolytic stability of peptidomimetic analogs?

Stability is assessed through:

- In vitro cell assays : Incubation with cell-derived proteases (e.g., LNCaP cells) to measure degradation half-life (T½). For example, Ac-[DLeu]LLLRVK-Amba showed >72 h stability in cell media compared to 21 h for non-modified peptides .

- Ex vivo plasma stability : Mouse plasma assays reveal degradation rates under near-physiological conditions. Peptidomimetics with D-amino acids or cyclized backbones exhibit improved T½ (e.g., 18 h vs. 5.1 h for linear peptides) .

Advanced Research Questions

Q. How can cryo-EM structural data guide the optimization of peptidomimetic analogs targeting receptors like GLP-1R?

Cryo-EM structures of peptidomimetic-receptor complexes (e.g., Boc5 and WB4-24 bound to GLP-1R) reveal binding modes at orthosteric and allosteric sites. Key insights include:

- Binding pocket depth : Non-peptidic agonists penetrate deeper into transmembrane domains (TMs 1-7), overlapping with peptide agonist residues (e.g., GLP-1 A8-D15), which informs side-chain positioning .

- Biased signaling : Structural differences between analogs (e.g., Boc5 vs. WB4-24) correlate with conformational changes in TM helices, enabling tuning of G-protein vs. β-arrestin pathways .

Q. How do researchers resolve contradictions between in vitro binding affinity and in vivo efficacy of peptidomimetic analogs?

Discrepancies arise from factors like bioavailability or off-target effects. Strategies include:

- Pharmacokinetic profiling : Measuring plasma stability, tissue distribution, and BBB penetration (e.g., analog 3.46a detected in CSF despite low plasma T½) .

- Functional assays : Syngeneic transplantation models (e.g., CCSC xenografts) validate target engagement. For example, YB-0158 eradicated cancer stem cells in vivo by modulating Sam68 nuclear localization .

Q. What computational strategies enhance the rational design of selective peptidomimetic analogs?

Advanced methods include:

- Molecular dynamics (MD) simulations : MM-GB/SA calculations predict binding affinities of p53-MDM2 peptidomimetics by analyzing solvation effects and helical stability .

- Structure-based virtual screening : Pharmacophore models (e.g., β-turn mimetics) align compounds with target pockets (e.g., Human Cytomegalovirus Protease inhibitors) .

- 3D shape matching : Libraries screened against α-helix/β-turn conformers identify scaffolds with optimal steric and electronic complementarity .

Q. How are in vivo target engagement and mechanism of action validated for peptidomimetic analogs?

Approaches include:

- Serial transplantation assays : Testing analog efficacy in eradicating tumor-initiating cells (e.g., YB-0158 in CCSC models) .

- Functional readouts : Gap junction modulation (e.g., ZP2519 blocking pH-gating in cardiac cells via Cx43 binding) .

- Biased signaling profiling : Monitoring downstream pathways (e.g., cAMP vs. ERK activation in GLP-1R agonists) to confirm intended mechanistic effects .

Methodological Considerations

- Data contradiction analysis : Compare structural (cryo-EM/MD), biochemical (binding/IC50), and functional (in vivo) data to identify confounding variables (e.g., assay conditions or metabolite interference) .

- Experimental design : Prioritize scaffold rigidity and proteolytic stability in early-stage design, followed by pharmacokinetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.